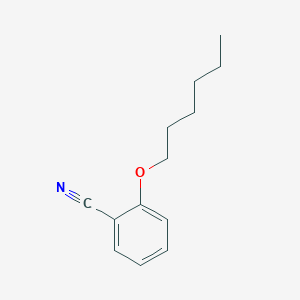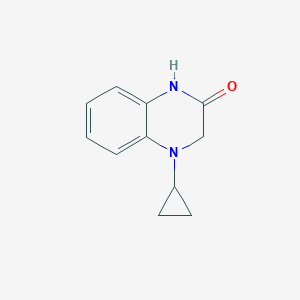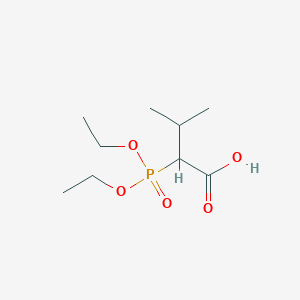
6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole
Overview
Description
6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its ethoxy group at the 6th position and two methyl groups at the 3rd position, making it a unique derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indole and ethyl iodide.
Ethoxylation: The ethoxy group is introduced at the 6th position using ethyl iodide in the presence of a base like potassium carbonate.
Methylation: The methyl groups are introduced at the 3rd position using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
6-ethoxy-3,3-dimethyl-1,2-dihydroindole;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.CH4O3S/c1-4-14-9-5-6-10-11(7-9)13-8-12(10,2)3;1-5(2,3)4/h5-7,13H,4,8H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTLHRAONHZQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(CN2)(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151567 | |
| Record name | FS 205-397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116861-51-9 | |
| Record name | FS 205-397 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FS 205-397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ETHOXY-3,3-DIMETHYLINDOLINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH8UOV5K3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary therapeutic area explored for FS 205-397, and what evidence supports this?
A1: The primary therapeutic area investigated for FS 205-397 is its potential as an analgesic (pain reliever) and antipyretic (fever reducer). This is based on several studies that have investigated its efficacy in treating pain following third molar extraction. [, , ] One study compared the efficacy of two dose levels of FS 205-397 (250 mg and 500 mg) to aspirin (650 mg) and a placebo. [] Another study highlighted its paracetamol-like activity profile in mice. []
Q2: How does the efficacy of FS 205-397 compare to established analgesics like aspirin?
A2: Research indicates that FS 205-397 demonstrates comparable efficacy to aspirin in managing post-surgical dental pain. A single-dose study involving patients who underwent third molar extractions directly compared the analgesic effects of FS 205-397 at two different doses (250 mg and 500 mg) against aspirin (650 mg) and a placebo. The study revealed that both doses of FS 205-397 provided statistically significant pain relief compared to the placebo and demonstrated similar efficacy to aspirin in this specific pain model. [, ]
Q3: Are there any preclinical studies highlighting potential advantages of FS 205-397?
A3: While the exact mechanism of action of FS 205-397 remains to be fully elucidated, preclinical studies suggest it may offer an improved safety profile compared to some existing analgesics. Notably, research in mice indicated that FS 205-397 did not exhibit acute hepatotoxicity, a known concern associated with high doses or prolonged use of paracetamol. [] This finding warrants further investigation and could represent a potential advantage of FS 205-397.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















